N-[4-[[5-fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino]phenyl]-2-(4-propan-2-yltriazol-1-yl)acetamide; 4-methylbenzenesulfonic acid, commonly referred to as AZD3229, is a novel compound designed for therapeutic applications, particularly in the treatment of gastrointestinal stromal tumors (GISTs). This compound acts as a potent inhibitor of the mutant forms of the receptor tyrosine kinase KIT, which is often implicated in the pathogenesis of GISTs. The development of AZD3229 involved extensive structure-based design and optimization efforts to enhance its efficacy and selectivity against various mutant forms of KIT while minimizing off-target effects, particularly on the KDR pathway, which can lead to hypertension in patients.
AZD3229 is classified as a quinazoline derivative and belongs to a broader category of kinase inhibitors. It was developed through a collaborative effort focusing on optimizing existing kinase scaffolds to improve their pharmacological profiles. The compound has been documented in several studies, including those that emphasize its selectivity and potency against mutant KIT kinases, making it a promising candidate for cancer therapies targeting GISTs .
The synthesis of AZD3229 involves several key steps:
The synthetic route emphasizes high yields and purity, ensuring that the final product meets the necessary pharmacological standards .
AZD3229 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is , with a molecular weight of approximately 479.2081 g/mol.
The structural representation includes:
The three-dimensional conformation of AZD3229 allows for optimal interactions within the active site of the KIT kinase .
AZD3229 undergoes various chemical reactions that are crucial for its activity:
The mechanism of action for AZD3229 involves:
AZD3229 exhibits several notable physical and chemical properties:
These properties are critical for formulation development and ensuring optimal delivery in clinical settings .
AZD3229 has significant potential applications in oncology:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3